(5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one
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Overview
Description
(5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one is a monomethoxybenzene, a beta-hydroxy ketone and a member of phenols.
Scientific Research Applications
Enantiomeric Separation in Anticancer Research
The enantiomers of a compound closely related to (5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one have been separated for the study of novel anticancer agents. This separation is crucial for pharmaceutical research, as different enantiomers can have different biological activities (Shinde et al., 2007).
Porphyrin Synthesis for Theranostics
A study involving the synthesis of new tetrapyrrolic structures, including derivatives of this compound, highlights its potential application in theranostics. These compounds exhibit properties useful in photodynamic therapy (PDT), a treatment combining light and a photosensitizing chemical substance for cancer and other diseases (Boscencu et al., 2019).
Synthesis in Antitumor and Anti-Obesity Agents
The synthesis of compounds related to this compound has been described in the context of developing key chiral building blocks for antitumor and anti-obesity agents. This illustrates the compound's relevance in the synthesis of medically important molecules (Tripathi & Kumar, 2012).
Polyketide Research
Research on polyketides, a class of secondary metabolites with various bioactivities, has led to the isolation of a compound structurally similar to this compound. Such studies contribute to the understanding of naturally occurring chemical compounds with potential therapeutic applications (Cooray et al., 1987).
Stabilization of Lanthanoid Clusters
A study involving 5-hydroxy-1,3-diketonate ligands, related to the compound , demonstrates their ability to stabilize lanthanoid clusters. These findings are significant in the field of inorganic chemistry and materials science (Andrews et al., 2010).
Antioxidant Properties in Diarylheptanoids
Diarylheptanoids, which include compounds structurally related to this compound, have been studied for their antioxidant properties. These compounds are isolated from natural sources and can have significant implications for health and disease treatment (Zhou et al., 2007).
Properties
Molecular Formula |
C21H34O4 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m1/s1 |
InChI Key |
AIULWNKTYPZYAN-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES |
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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